molecular formula C24H30ClNO6 B15107206 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B15107206
M. Wt: 463.9 g/mol
InChI Key: YTZVPQPTJZFBLI-UHFFFAOYSA-N
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Description

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a chloro group, a ketone group, and a tert-butoxycarbonyl-protected amino hexanoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. The initial step often includes the formation of the benzo[c]chromene core, followed by the introduction of the chloro and ketone groups. The final step involves the attachment of the tert-butoxycarbonyl-protected amino hexanoate moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and protecting group reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The chloro and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tert-butoxycarbonyl-protected amino hexanoate moiety can interact with amino acid residues, affecting protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C24H30ClNO6

Molecular Weight

463.9 g/mol

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C24H30ClNO6/c1-24(2,3)32-23(29)26-12-8-4-5-11-21(27)30-20-14-19-17(13-18(20)25)15-9-6-7-10-16(15)22(28)31-19/h13-14H,4-12H2,1-3H3,(H,26,29)

InChI Key

YTZVPQPTJZFBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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